2,2'-(6,6,12,12-Tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene-2,8-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
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Overview
Description
2,2’-(6,6,12,12-Tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene-2,8-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organic compound with the molecular formula C64H100B2O4.
Scientific Research Applications
2,2’-(6,6,12,12-Tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene-2,8-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Investigated for its role in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
Target of Action
Tetraoctylborolane’s primary targets are bacterial ribosomes. Specifically, it binds to the bacterial 30S ribosomal subunit. By doing so, it prevents the binding of transfer RNA (tRNA) to the ribosome acceptor site. This interference disrupts protein synthesis, leading to a bacteriostatic effect on susceptible bacteria .
Mode of Action
Tetraoctylborolane passively diffuses through porin channels in the bacterial membrane. Once inside, it binds reversibly to the 30S ribosomal subunit. This prevents tRNA from binding to the mRNA-ribosome complex, effectively inhibiting protein synthesis. Additionally, Tetraoctylborolane also binds to some extent to the bacterial 50S ribosomal subunit and may alter the cytoplasmic membrane, causing intracellular components to leak from bacterial cells .
Action Environment
Environmental factors, such as pH and temperature, can influence Tetraoctylborolane’s stability and efficacy. Proper storage conditions are essential to maintain its activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(6,6,12,12-Tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene-2,8-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of 6,6,12,12-tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is often catalyzed by palladium-based catalysts and requires an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2’-(6,6,12,12-Tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene-2,8-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into simpler boron-containing compounds.
Substitution: It can participate in substitution reactions, particularly with halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include boronic acids, reduced boron compounds, and substituted derivatives, which can be further utilized in various applications .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(6,6,12,12-Tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene-2,8-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 2,2’-(6,6,12,12-Tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene-2,8-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) derivatives
Uniqueness
The uniqueness of 2,2’-(6,6,12,12-Tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene-2,8-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) lies in its structural properties, which provide enhanced stability and reactivity compared to similar compounds. Its tetraoctyl groups contribute to its solubility and compatibility with various solvents, making it a versatile compound for diverse applications .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[6,6,12,12-tetraoctyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indeno[1,2-b]fluoren-8-yl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H100B2O4/c1-13-17-21-25-29-33-41-63(42-34-30-26-22-18-14-2)55-45-49(65-67-59(5,6)60(7,8)68-65)37-39-51(55)53-48-58-54(47-57(53)63)52-40-38-50(66-69-61(9,10)62(11,12)70-66)46-56(52)64(58,43-35-31-27-23-19-15-3)44-36-32-28-24-20-16-4/h37-40,45-48H,13-36,41-44H2,1-12H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMBFERDCPKOOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC5=C(C=C4C3(CCCCCCCC)CCCCCCCC)C6=C(C5(CCCCCCCC)CCCCCCCC)C=C(C=C6)B7OC(C(O7)(C)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H100B2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
955.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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